Cas no 1052632-59-3 (N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide)

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound featuring a pyrazole-carboxamide scaffold with an acetylphenyl substituent. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or bioactive scaffold. The presence of the acetyl group enhances reactivity for further derivatization, while the pyrazole ring contributes to stability and binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and consistent synthetic reproducibility, ensuring reliability in research applications. Its physicochemical properties, including solubility and stability, are favorable for experimental use in drug discovery and development.
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide structure
1052632-59-3 structure
Product name:N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
CAS No:1052632-59-3
MF:C13H13N3O2
Molecular Weight:243.261222600937
CID:6152854
PubChem ID:19262450

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
    • N-(4-acetylphenyl)-1-methylpyrazole-3-carboxamide
    • AKOS024497113
    • F5094-0560
    • 1052632-59-3
    • インチ: 1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)14-13(18)12-7-8-16(2)15-12/h3-8H,1-2H3,(H,14,18)
    • InChIKey: OPVVIDLNOVRXIU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CN(C)N=1)NC1C=CC(C(C)=O)=CC=1

計算された属性

  • 精确分子量: 243.100776666g/mol
  • 同位素质量: 243.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 324
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64Ų
  • XLogP3: 1.1

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5094-0560-10μmol
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
1052632-59-3
10μmol
$103.5 2023-09-10
Life Chemicals
F5094-0560-25mg
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
1052632-59-3
25mg
$163.5 2023-09-10
Life Chemicals
F5094-0560-30mg
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
1052632-59-3
30mg
$178.5 2023-09-10
Life Chemicals
F5094-0560-5μmol
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
1052632-59-3
5μmol
$94.5 2023-09-10
Life Chemicals
F5094-0560-2μmol
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
1052632-59-3
2μmol
$85.5 2023-09-10
Life Chemicals
F5094-0560-2mg
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
1052632-59-3
2mg
$88.5 2023-09-10
Life Chemicals
F5094-0560-4mg
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
1052632-59-3
4mg
$99.0 2023-09-10
Life Chemicals
F5094-0560-10mg
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
1052632-59-3
10mg
$118.5 2023-09-10
Life Chemicals
F5094-0560-20mg
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
1052632-59-3
20mg
$148.5 2023-09-10
Life Chemicals
F5094-0560-20μmol
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
1052632-59-3
20μmol
$118.5 2023-09-10

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide 関連文献

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamideに関する追加情報

Professional Introduction to N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1052632-59-3)

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1052632-59-3, represents a unique structural motif that combines a pyrazole core with acetylphenyl and methyl substituents, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide features a pyrazole ring, which is a heterocyclic aromatic compound known for its biological activity and versatility in medicinal chemistry. The presence of an acetyl group at the 4-position of the phenyl ring and a methyl group at the 1-position of the pyrazole ring introduces specific electronic and steric properties that can influence its interactions with biological targets. This structural configuration has been strategically designed to enhance binding affinity and selectivity, which are critical factors in the development of novel therapeutic agents.

In recent years, there has been a growing interest in pyrazole derivatives due to their diverse pharmacological properties. Pyrazole compounds have shown potential in various therapeutic areas, including anti-inflammatory, antiviral, anticancer, and antimicrobial applications. The acetylphenyl moiety in N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is particularly noteworthy, as it can modulate the compound's solubility and metabolic stability, which are essential for its biological efficacy.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The pyrazole core provides a flexible platform that can be modified to target specific biological pathways. For instance, studies have demonstrated that pyrazole derivatives can interact with enzymes and receptors involved in disease processes. The acetyl group at the phenyl ring can serve as a hydrogen bond acceptor, enhancing interactions with biological targets, while the methyl group at the pyrazole ring can influence the overall shape and electronic distribution of the molecule.

Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. Computational modeling and experimental studies have been employed to understand how modifications to the core structure of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide can affect its biological activity. These studies have revealed that subtle changes in the substituents can significantly alter binding affinity and selectivity. For example, replacing the acetyl group with other functional groups has been explored to modify the compound's pharmacokinetic properties.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug development. Pyrazole derivatives are particularly attractive due to their ability to mimic natural products and their diverse biological activities. The synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to optimize these processes, making it feasible to produce this compound on a larger scale for further research.

In addition to its potential as an active pharmaceutical ingredient (API), N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide may also serve as an intermediate in the synthesis of more complex molecules. Its unique structural features make it a valuable building block for creating novel compounds with tailored properties. This versatility is particularly important in modern drug discovery, where libraries of diverse compounds are screened for biological activity.

The development of new therapeutic agents often involves rigorous testing to assess their safety and efficacy. Preclinical studies have been conducted to evaluate the pharmacological properties of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. These studies have focused on understanding how the compound interacts with biological targets and whether it exhibits any toxicological effects. Preliminary results suggest that this compound demonstrates promising activity while maintaining a favorable safety profile.

The future direction of research on N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide includes exploring its potential in treating various diseases. Researchers are investigating its efficacy against infectious diseases, inflammatory conditions, and even certain types of cancer. The compound's ability to modulate biological pathways makes it a versatile tool for addressing multiple therapeutic challenges simultaneously.

The integration of computational methods into drug discovery has accelerated the process of identifying promising candidates like N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. High-throughput screening (HTS) and virtual screening techniques have been used to evaluate large libraries of compounds rapidly. These approaches have enabled researchers to identify potential hits more efficiently than traditional methods alone.

In conclusion, N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1052632-59-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound, it is likely to play an important role in developing next-generation therapeutic agents.

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